molecular formula C18H22N2O4 B5733767 2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B5733767
M. Wt: 330.4 g/mol
InChI Key: GTIFOZICXBXELE-UHFFFAOYSA-N
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Description

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Cyclohexane-1,3-dione derivative formation: The final step involves the reaction of the furan-2-carbonyl piperazine intermediate with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Biological Studies: The compound can be used to study the interactions of furan and piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological functions.

Comparison with Similar Compounds

  • 2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-cyclohexane-1,3-dione
  • This compound

Uniqueness: The presence of the furan ring, piperazine ring, and cyclohexane ring in a single molecule makes this compound unique

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2)10-14(21)13(15(22)11-18)12-19-5-7-20(8-6-19)17(23)16-4-3-9-24-16/h3-4,9,12H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFOZICXBXELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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